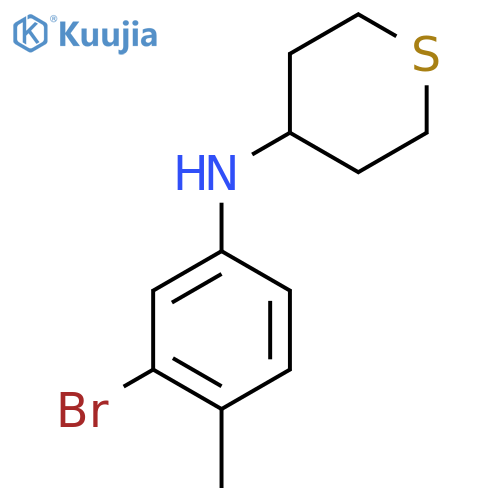

Cas no 1341599-54-9 (N-(3-bromo-4-methylphenyl)thian-4-amine)

1341599-54-9 structure

商品名:N-(3-bromo-4-methylphenyl)thian-4-amine

N-(3-bromo-4-methylphenyl)thian-4-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-bromo-4-methylphenyl)thian-4-amine

- n-(3-Bromo-4-methylphenyl)tetrahydro-2h-thiopyran-4-amine

- 2H-Thiopyran-4-amine, N-(3-bromo-4-methylphenyl)tetrahydro-

-

- インチ: 1S/C12H16BrNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

- InChIKey: WAWZIEPLHDIAGD-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C=CC(=C1)NC1CCSCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 194

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 37.3

N-(3-bromo-4-methylphenyl)thian-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-161321-5.0g |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-161321-10.0g |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 10g |

$3131.0 | 2023-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11543-5G |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 95% | 5g |

¥ 8,375.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11543-10G |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 95% | 10g |

¥ 12,427.00 | 2023-03-31 | |

| Enamine | EN300-161321-1.0g |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-161321-5000mg |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 5000mg |

$1406.0 | 2023-09-23 | ||

| Enamine | EN300-161321-100mg |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 100mg |

$427.0 | 2023-09-23 | ||

| Enamine | EN300-161321-10000mg |

N-(3-bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 10000mg |

$2085.0 | 2023-09-23 | ||

| Ambeed | A1048432-1g |

N-(3-Bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 98% | 1g |

$433.0 | 2024-04-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002700-1g |

N-(3-Bromo-4-methylphenyl)thian-4-amine |

1341599-54-9 | 98% | 1g |

¥2791.0 | 2023-04-03 |

N-(3-bromo-4-methylphenyl)thian-4-amine 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1341599-54-9 (N-(3-bromo-4-methylphenyl)thian-4-amine) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 857369-11-0(2-Oxoethanethioamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1341599-54-9)N-(3-bromo-4-methylphenyl)thian-4-amine

清らかである:99%

はかる:1g

価格 ($):390.0